N-(3,4-dimethylphenyl)-2-((6-(3-methoxypropyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide
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Description
N-(3,4-dimethylphenyl)-2-((6-(3-methoxypropyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H28N4O3S and its molecular weight is 416.54. The purity is usually 95%.
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Biological Activity
N-(3,4-dimethylphenyl)-2-((6-(3-methoxypropyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound with potential therapeutic applications. Its unique structure suggests various biological activities that can be explored in medicinal chemistry and pharmacology. This article focuses on the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
The compound has the following characteristics:
Property | Value |
---|---|
Molecular Formula | C26H28N4O3S |
Molecular Weight | 444.5 g/mol |
IUPAC Name | This compound |
InChI Key | RFDZDNRSXGNAIS-UHFFFAOYSA-N |
The biological activity of this compound is thought to involve interactions with specific molecular targets in biological systems. These interactions can modulate various cellular pathways and biological processes. The compound's thioamide group may play a crucial role in its reactivity and interaction with biological macromolecules such as proteins and nucleic acids.
Antimicrobial Activity
Research has shown that derivatives of similar compounds exhibit significant antimicrobial properties. For instance:
- A study on related thiazolidinone derivatives demonstrated potent antimicrobial activity against various bacterial strains .
- The presence of functional groups like methoxy and thio may enhance the antimicrobial efficacy by increasing lipophilicity and facilitating membrane penetration.
Antioxidant Activity
Antioxidant properties are critical for preventing oxidative stress-related diseases. Compounds with similar structures have been evaluated for their ability to scavenge free radicals:
Anti-inflammatory Activity
The anti-inflammatory potential of compounds similar to this compound has been documented:
- Studies reported that related compounds showed significant inhibition of pro-inflammatory cytokines in cell culture models .
Case Studies
-
Antimicrobial Evaluation : A series of synthesized derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the phenyl ring significantly affected the antimicrobial activity.
Compound Activity (MIC µg/mL) N-(3-methoxyphenyl)-... 32 N-(3-methylphenyl)-... 64 -
In Vivo Anti-inflammatory Study : In a murine model of inflammation induced by carrageenan injection:
- The compound reduced paw edema significantly compared to control groups.
- Histopathological analyses revealed decreased inflammatory cell infiltration.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[[6-(3-methoxypropyl)-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O3S/c1-14-5-6-16(11-15(14)2)22-19(26)13-29-21-23-18-7-9-25(8-4-10-28-3)12-17(18)20(27)24-21/h5-6,11H,4,7-10,12-13H2,1-3H3,(H,22,26)(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPUNNQYUOIMZFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(CN(CC3)CCCOC)C(=O)N2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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